2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with a pyridine derivative containing a carbonitrile group to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-piperazineethanol, 4-(9H-purin-6-yl): This compound shares a similar purine-piperazine structure but lacks the pyridine-carbonitrile moiety.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxyethyl acetate: Another purine derivative with different functional groups and applications.
Uniqueness
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its combination of a purine derivative, piperazine ring, and pyridine-carbonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H18N8 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H18N8/c1-2-23-12-22-15-16(23)20-11-21-17(15)25-7-5-24(6-8-25)14-9-13(10-18)3-4-19-14/h3-4,9,11-12H,2,5-8H2,1H3 |
InChI Key |
HYZLUEIEWNRZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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